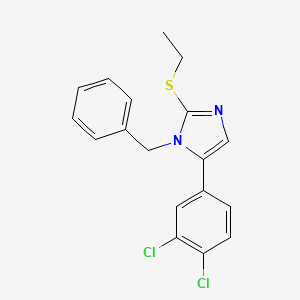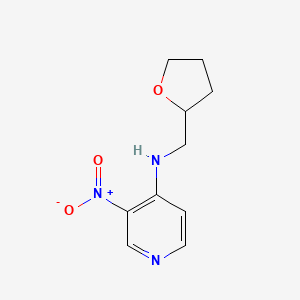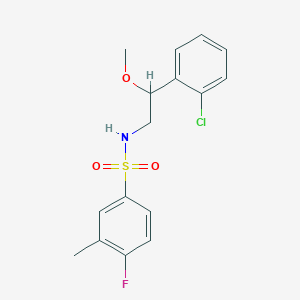
N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide was achieved through cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, yielding a product with high purity . Similarly, a new synthetic route for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide was developed, involving a key cyclization step and resulting in a high overall yield and purity suitable for commercial scale-up . These examples suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of silaheterocyclic benzoxazasiloles was confirmed by X-ray analysis, and their existence in equilibrium with benzodioxazasilepines was determined by NMR and FTIR spectra . Similarly, the structures of synthesized 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were confirmed using (1)H-NMR, IR, and mass spectral data . These methods would be essential for analyzing the molecular structure of "N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide" to ensure the correct synthesis and to understand its chemical behavior.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can vary depending on their functional groups and molecular structure. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes led to the formation of silaheterocyclic compounds, which further reacted with alcohols to transform into different silanes . The compound may also undergo specific chemical reactions based on its functional groups, such as the thiomorpholine dioxo moiety, which could influence its reactivity in biological or material contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. The corrosion inhibiting effect of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel in hydrochloric acid solution was attributed to its adsorption behavior, which was described by the Langmuir adsorption isotherm model . The negative value of the standard free energy of adsorption indicated spontaneous adsorption of the molecule on the mild steel surface. Similarly, the physical and chemical properties of "N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide" would need to be studied to understand its potential as a corrosion inhibitor or in other applications.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties of Compounds
Research by Karmakar, A., Sarma, R., & Baruah, J. (2007) explored the structural aspects of two amide-containing isoquinoline derivatives, studying their interactions with mineral acids and their ability to form gels and crystalline solids. This study highlights the importance of structural analysis in understanding the properties and potential applications of complex organic compounds in fields like material science and pharmaceuticals Karmakar, A., Sarma, R., & Baruah, J. (2007). Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides. CrystEngComm, 9, 379-389..
Antifungal Agents
Bardiot, D., Thevissen, K., De Brucker, K., Peeters, A., Cos, P., Taborda, C., McNaughton, M., Maes, L., Chaltin, P., Cammue, B., & Marchand, A. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida species, demonstrating the potential of specific acetamide derivatives in developing new antifungal therapies. This research underscores the role of chemical compounds in addressing fungal infections, which can be critical in both clinical settings and agriculture Bardiot, D., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Journal of Medicinal Chemistry, 58(3), 1502-1512..
Herbicide Metabolism and Environmental Impact
Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000) studied the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing valuable insights into the biotransformation and potential environmental impact of herbicides. This research is crucial for understanding the safety, efficacy, and environmental fate of agricultural chemicals Coleman, S., et al. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Environmental Health Perspectives, 108, 1151-1157..
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S/c1-8-14(20)18(15(21)9(2)23-8)7-13(19)17-11-6-10(16)4-5-12(11)22-3/h4-6,8-9H,7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXGZAFLAPTRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2550341.png)
![1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2550342.png)

![N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2550346.png)


![N-[[3-(2-Chlorophenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2550350.png)
![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2550351.png)

![3-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2550356.png)

![5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole](/img/structure/B2550358.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2550362.png)